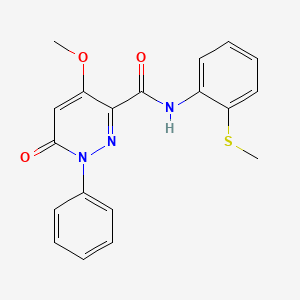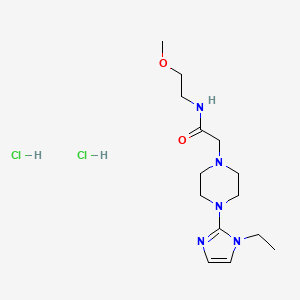![molecular formula C17H13ClN2O3 B2927229 5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-92-6](/img/structure/B2927229.png)
5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoline derivatives are a class of compounds that have been studied for their potential as neuroprotective agents, particularly in the treatment of ischemic stroke . They have shown significant protective effects against H2O2-induced death of cells .
Synthesis Analysis
The synthesis of indoline derivatives often involves the use of aromatic aldehydes and other reagents . For example, a series of indoline derivatives were synthesized from 2-(benzo[d]oxazol-2-yl) aniline .Molecular Structure Analysis
The molecular structure of these compounds is typically determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the formation of C–N bonds via an aromatic aldehyde .Applications De Recherche Scientifique
Transformation and Reactivity Studies
The transformation of saccharin derivatives into compounds with complex heterocyclic structures showcases the reactivity and potential applications of related chemical entities in synthetic organic chemistry. For instance, saccharin derivatives have been transformed into derivatives of imidazo[1,2‐b][1,2]‐benzisothiazole and benzo[g][1,2,5]thiadiazocine, highlighting the chemical versatility and potential for generating new molecules with significant structural diversity (Ashby, Griffiths, & Paton, 1978).
Spectroscopic and Structural Analysis
Detailed spectroscopic and theoretical analyses have been performed on similar compounds, such as 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one. Studies involving ab initio Hartree-Fock and density functional theory (DFT) have been conducted to understand the conformational stability, molecular structure, and vibrational spectra, providing insights into the physical and chemical properties of these molecules. Such investigations are crucial for the design and development of compounds with desired physical, chemical, or biological properties (Taşal & Kumalar, 2010).
Antimicrobial Activity
The synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one and related structures has been explored for their antimicrobial activity. This research demonstrates the potential of such compounds in the development of new antimicrobial agents, underscoring the relevance of these chemical entities in medicinal chemistry and pharmacology (Patel & Patel, 2011).
Synthesis of New Chemical Entities
Research has also focused on the synthesis of new chemical entities containing the core structure of interest, demonstrating the compound's utility as a precursor for the development of novel molecules with potential applications in various fields of chemistry and biology. For example, the synthesis of new oxindole derivatives containing oxazolidin-2-one highlights the ongoing efforts to explore the chemical space around such structures for the discovery of new compounds with unique properties (Essassi, Alsubari, & Bouhfid, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-5-6-15-14(9-12)20(17(22)23-15)10-16(21)19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMVDNFFTWBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)
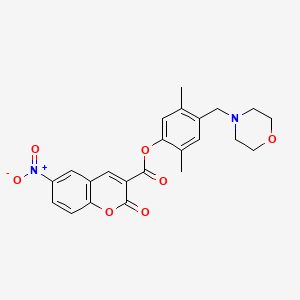
![Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2927148.png)
![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)
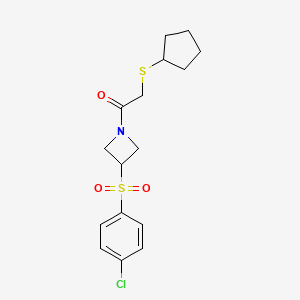

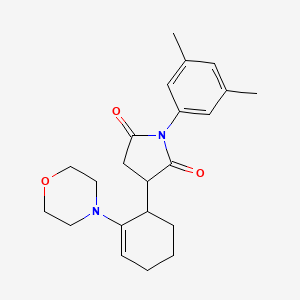
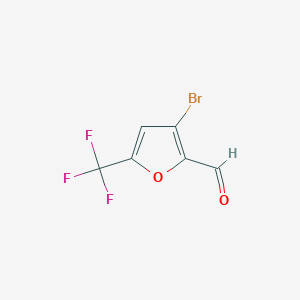
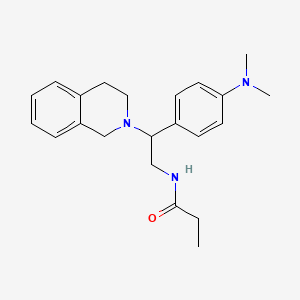
![5-bromo-2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2927164.png)
